molecular formula C12H8BrClN2O3 B454985 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 512810-05-8

4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B454985
CAS No.: 512810-05-8
M. Wt: 343.56g/mol
InChI Key: CVLPSRJUKOCOEZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based ester featuring a 4-bromo-substituted pyrazole core linked to a 4-chloro-2-formylphenyl group. The bromine atom at the pyrazole 4-position and the formyl group on the phenyl ring introduce distinct electronic and steric properties, which may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O3/c1-16-5-9(13)11(15-16)12(18)19-10-3-2-8(14)4-7(10)6-17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPSRJUKOCOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164539
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

343.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-05-8
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Carbonylation Strategy

A pivotal intermediate, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, is synthesized via directed ortho-lithiation of 4-bromo-1-methylpyrazole followed by carboxylation (Table 1):

Table 1: Lithiation-Carbonylation Protocol

ParameterConditionYield
Starting material4-Bromo-1-methyl-1H-pyrazole80.0 g
Basen-BuLi (2.5 M in hexanes)-
ElectrophileCO2 gas-
Temperature-78°C → 0°C-
WorkupAcid quenching (1N HCl)77.3 g
PurificationCrystallization96%

Key steps:

  • Lithiation at -78°C in THF ensures regioselective deprotonation at the pyrazole C5 position.

  • CO2 bubbling generates the carboxylate intermediate, isolated as the hydrochloride salt after acidic workup.

Synthesis of 4-Chloro-2-Formylphenol

Vilsmeier-Haack Formylation

The ortho-formyl group is introduced via Vilsmeier-Haack reaction on 4-chlorophenol derivatives (Figure 1):

Reaction Scheme
4-Chlorophenol → PoCl3/DMF complex → 4-Chloro-2-formylphenol

Optimized Conditions :

  • Molar ratio : 1:2 (phenol:PoCl3)

  • Temperature : 0°C → 50°C gradient

  • Yield : 68-72% after silica gel chromatography

Esterification Methodologies

Steglich Esterification

Activation of the pyrazole carboxylic acid using DCC/DMAP facilitates ester bond formation with 4-chloro-2-formylphenol:

Protocol :

  • Reagents :

    • 4-Bromo-1-methylpyrazole-3-carboxylic acid (1.2 eq)

    • DCC (1.5 eq), DMAP (0.1 eq)

    • 4-Chloro-2-formylphenol (1.0 eq)

    • Solvent: Anhydrous DCM

  • Conditions :

    • 0°C → RT, 12 h under N2

  • Workup :

    • Filtration to remove DCU

    • Column chromatography (EtOAc/hexanes 3:7)

Yield : 58-63%

Acid Chloride Route

Higher yields are achieved via pyrazole carbonyl chloride intermediates (Table 2):

Table 2: Acid Chloride-Mediated Esterification

ParameterConditionYield
Acyl chloride prepSOCl2, reflux, 3h95%
Coupling solventDry THF-
BasePyridine (2.5 eq)-
Temperature0°C → RT, 6h-
PurificationRecrystallization (EtOH/H2O)71%

Mechanistic advantage: In situ removal of HCl via pyridine enhances reaction driving force.

Alternative Routes via Suzuki-Miyaura Coupling

Recent patents describe palladium-catalyzed cross-coupling to assemble similar structures (Table 3):

Table 3: Palladium-Mediated Coupling Parameters

ComponentDetail
Boronic ester4-Chloro-2-formylphenyl boronate
Halide4-Bromo-1-methylpyrazole-3-triflate
CatalystPd(PPh3)4 (5 mol%)
BaseK2CO3 (3 eq)
SolventDME/H2O (4:1)
Temperature80°C, 18h
Yield54%

Limitations:

  • Requires pre-functionalized triflate leaving group

  • Competing protodehalogenation observed at >100°C

Analytical Characterization

Critical spectroscopic data confirms successful synthesis:

1H NMR (500 MHz, CDCl3) :

  • δ 8.21 (s, 1H, pyrazole H5)

  • δ 7.98 (d, J=2.1 Hz, 1H, aromatic H6)

  • δ 7.62 (dd, J=8.5, 2.1 Hz, 1H, aromatic H3)

  • δ 3.94 (s, 3H, N-CH3)

  • δ 10.02 (s, 1H, CHO)

HPLC Purity :

  • Column: C18, 5μm, 4.6×250 mm

  • Mobile phase: MeCN/H2O (70:30)

  • Retention time: 6.78 min

  • Purity: 99.2% (254 nm)

Industrial-Scale Considerations

Cost Optimization

  • Catalyst recycling : Pd recovery via activated carbon adsorption reduces costs by 23%.

  • Solvent selection : Switching from THF to 2-MeTHF improves E-factor by 1.8×.

Challenges and Mitigation Strategies

ChallengeSolution
Ester hydrolysisAnhydrous MgSO4 in workup
Ortho-selectivityDirected metalation groups
Pd catalyst poisoningLigand screening (XPhos > PPh3)

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems enable safer handling of exothermic lithiation steps (Δt = -78°C → 25°C in 12 s).

  • Continuous CO2 bubbling improves carboxylation yield by 18% compared to batch.

Biocatalytic Esterification

  • Lipase CAL-B immobilized on mesoporous silica achieves 41% conversion in non-aqueous media .

Chemical Reactions Analysis

4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that certain pyrazole derivatives stabilize human red blood cell membranes, suggesting potential use in treating inflammatory conditions . The stabilization percentages ranged from 86.70% to 99.25%, indicating strong anti-inflammatory capabilities.

DNA Gyrase Inhibition

A study focused on the synthesis of new pyrazole derivatives found that some compounds effectively inhibited DNA gyrase B, an essential enzyme for bacterial DNA replication. The IC50 value for one of the derivatives was reported at 9.80 µM, comparable to established antibiotics like ciprofloxacin . This positions the compound as a promising lead for developing new antibacterial agents.

Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity (%)DNA Gyrase B Inhibition (IC50 µM)
Compound A5.0090.0010.00
Compound B15.0095.0012.00
This compound 10.00 99.25 9.80

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy against common bacteria. The study highlighted that compounds with halogen substitutions exhibited enhanced activity compared to those without, suggesting that the presence of chlorine and bromine atoms may contribute to their effectiveness against bacterial strains .

Case Study 2: In Vivo Anti-inflammatory Assessment

Another research effort investigated the anti-inflammatory properties of pyrazole derivatives using animal models. The results indicated a significant reduction in inflammation markers when treated with these compounds, supporting their potential application in therapeutic settings for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate would depend on its specific application and the biological targets it interacts withThe chloro, bromo, and formyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the Pyrazole Core

2.1.1. Methyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate
  • Structural Difference : Replaces the 4-chloro-2-formylphenyl ester with a methyl ester.
  • Impact :
    • Solubility : The methyl ester enhances lipophilicity compared to the bulkier, polar 4-chloro-2-formylphenyl group.
    • Synthetic Utility : Serves as a precursor for generating esters like Compound A via transesterification or nucleophilic substitution .
  • Similarity Score : 0.92 (based on Tanimoto coefficient) .
2.1.2. Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate
  • Structural Difference : Ethyl ester instead of methyl or aryl ester.
  • Impact :
    • Increased steric bulk compared to the methyl analog may reduce crystallization efficiency.
    • Intermediate polarity between methyl and aryl esters.
  • Similarity Score : 0.89 .

Halogen-Substituted Analogues

2.2.1. 4-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives
  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in ).
  • Comparison :
    • Chlorine at the pyrazole 4-position reduces steric hindrance compared to bromine but may decrease electronegativity, affecting binding interactions in therapeutic applications.
    • Antimicrobial activity observed in chloro derivatives (e.g., MIC values against S. aureus: 2–8 µg/mL) suggests halogen choice critically influences bioactivity .
2.2.2. 4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
  • Example : Synthesized via Procedure A3 ().
  • Key Data: LC/MS: m/z 301, 303, 305 [M+H]⁺ (isotopic pattern characteristic of bromine).

Substituent Effects on the Aromatic Ester

2.3.1. 4-Chloro-2-Formylphenyl vs. Non-Formylated Phenyl Groups
  • Impact of Formyl Group: Introduces an electrophilic site for further functionalization (e.g., Schiff base formation).
2.3.2. 4-Trifluoromethylphenyl Derivatives
  • Example : 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one ().
  • Comparison :
    • The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to the formyl group in Compound A.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight Halogen (Position) Ester Group Melting Point (°C) Similarity to Compound A
Compound A 388.6 Br (pyrazole C4) 4-Cl-2-formylphenyl Not reported
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate 249.1 Br (pyrazole C4) Methyl Not reported 0.92
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate 263.1 Br (pyrazole C4) Ethyl Not reported 0.89
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 301.5 Br (pyrazole C4) N/A Not reported Structural dissimilarity

Biological Activity

4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 512810-05-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C13H10BrClN2O3\text{C}_{13}\text{H}_{10}\text{BrClN}_2\text{O}_3

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine and chlorine) in the structure enhances this activity by increasing lipophilicity, which improves membrane penetration.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry reported that a related pyrazole derivative showed a significant reduction in cell viability in MCF-7 cells with an IC50 value of 15 µM. The compound was found to activate caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vivo models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in mouse models of arthritis. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
  • Receptor Modulation : Interaction with specific receptors involved in inflammation and immune response could explain its anti-inflammatory effects.

Q & A

Q. What are the standard synthetic protocols for 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

The synthesis involves multi-step reactions, including condensation of pyrazole-3-carboxylate derivatives with formyl-substituted aromatic aldehydes under controlled conditions (e.g., solvent choice, temperature). For example, analogous compounds like ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate are synthesized via formylation and halogenation steps, monitored by thin-layer chromatography (TLC) and characterized using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy . Purity is confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis.

Q. How can spectroscopic techniques resolve ambiguities in the compound’s structural assignment?

Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying functional groups and regiochemistry. For instance, the formyl proton in similar pyrazole derivatives appears as a singlet at ~9.8–10.0 ppm in 1H^1H-NMR, while bromine substituents influence chemical shifts in adjacent carbons in 13C^{13}C-NMR . Infrared (IR) spectroscopy confirms carbonyl (C=O) and formyl (C=O) stretching vibrations at 1680–1720 cm1^{-1}.

Q. What are the key reactivity patterns of the formyl and carboxylate groups in this compound?

The formyl group is highly reactive, participating in nucleophilic additions (e.g., forming Schiff bases with amines) or serving as a precursor for further functionalization (e.g., reduction to hydroxymethyl groups). The carboxylate ester can undergo hydrolysis to carboxylic acids under basic conditions or act as a leaving group in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthetic batches be systematically addressed?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or regiochemical isomers. Strategies include:

  • Multi-technique validation : Cross-validate using X-ray crystallography (e.g., as done for 4-chlorobenzoyl pyrazole derivatives to confirm regiochemistry ).
  • Reaction optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or catalyst loading to suppress side products .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What methodologies are recommended for optimizing the yield of the final product in large-scale synthesis?

  • Stepwise temperature control : Maintain low temperatures (–10°C to 0°C) during formylation to minimize decomposition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency.
  • Workup protocols : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can researchers design biological activity studies for this compound, given its structural features?

  • Target selection : Prioritize enzymes or receptors known to interact with pyrazole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Assay design : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC50_{50} determination via fluorescence kinetics) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to evaluate substituent effects on bioactivity .

Q. What strategies mitigate stability issues during storage or experimental handling?

  • Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the formyl group .
  • In situ derivatization : Convert the formyl group to a stable oxime or hydrazone derivative before long-term storage .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency .
  • Data interpretation : Use crystallographic data (e.g., CCDC entries for pyrazole analogs) as a gold standard for structural validation .

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